Cas no 884-35-5 (methyl 4-hydroxy-3,5-dimethoxy-benzoate)

methyl 4-hydroxy-3,5-dimethoxy-benzoate structure
884-35-5 structure
商品名:methyl 4-hydroxy-3,5-dimethoxy-benzoate
CAS番号:884-35-5
MF:C10H12O5
メガワット:212.199283599854
MDL:MFCD00017199
CID:40194
PubChem ID:354334797

methyl 4-hydroxy-3,5-dimethoxy-benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-hydroxy-3,5-dimethoxybenzoate
    • Methyl syringate
    • Syringic acid methyl ester
    • METHYL 3,5-DIMETHOXY-4-HYDROXYBENZOATE
    • Diethyl KetoMalonate Monohydrate
    • 4-Hydroxy-3,5-dimethoxybenzoic Acid Methyl Ester
    • [ "" ]
    • Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester
    • methyl 4-hydroxy-3,5-dimethoxy-benzoate
    • ZMXJAEGJWHJMGX-UHFFFAOYSA-N
    • SBB016976
    • methyl-syringate
    • bmse010225
    • KSC496O5N
    • Syringic acid monomethyl ester
    • RARECHEM AL BF 0102
    • s4787
    • C
    • Syringic acid, methyl ester (6CI)
    • 3,5-Dimethoxy-4-hydroxybenzoic acid methyl ester
    • DeniLite II Assist
    • Novoprime F 258
    • NSC 16946
    • NSC 611398
    • DB08589
    • W5A196MP8A
    • NSC-16946
    • NSC-611398
    • CCG-266660
    • FT-0633079
    • CHEMBL1236122
    • CS-W002116
    • SY032894
    • HMS3886A03
    • UNII-W5A196MP8A
    • NS00004670
    • CHEBI:45820
    • HY-W002116
    • M2806
    • NSC611398
    • DTXSID00237016
    • MFCD00017199
    • Q27097791
    • 884-35-5
    • methyl (4-hydroxy-3,5-dimethoxy)benzoate
    • SCHEMBL159392
    • methyl 3,5-dimethoxy-4-hydroxy-benzoate
    • 530-57-4, Me
    • Methyl 3,5-dimethoxy-4-hydroxybenzoate; Methyl syringate
    • AKOS002911941
    • AI3-36426
    • DS-2684
    • DTXCID00159507
    • DB-057070
    • MDL: MFCD00017199
    • インチ: 1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3
    • InChIKey: ZMXJAEGJWHJMGX-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(OC)C(O)=C(OC)C=1)OC
    • BRN: 2217524

計算された属性

  • せいみつぶんしりょう: 212.06800
  • どういたいしつりょう: 212.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 4
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 65
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.3006 (rough estimate)
  • ゆうかいてん: 106.0 to 110.0 deg-C
  • ふってん: 339.9°C at 760 mmHg
  • フラッシュポイント: 132.4 °C
  • 屈折率: 1.5140 (estimate)
  • すいようせい: Soluble in alcohol, ether, slightly soluble in water.
  • PSA: 64.99000
  • LogP: 1.19600
  • FEMA: 3108
  • 最大波長(λmax): 278(MeOH)(lit.)
  • ようかいせい: エタノール、エーテルに溶解でき、水に微溶解する。

methyl 4-hydroxy-3,5-dimethoxy-benzoate セキュリティ情報

methyl 4-hydroxy-3,5-dimethoxy-benzoate 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

methyl 4-hydroxy-3,5-dimethoxy-benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1046394-100g
Methyl 4-hydroxy-3,5-dimethoxybenzoate
884-35-5 97%
100g
$175 2024-06-07
TargetMol Chemicals
T3727-100mg
Methyl syringate
884-35-5 99.76%
100mg
¥ 418 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M89600-20mg
Methyl syringate
884-35-5
20mg
¥148.0 2021-09-08
TRC
M266325-100 g
Methyl Syringate
884-35-5
100g
190.00 2021-08-03
Chemenu
CM117177-25g
Methyl 4-Hydroxy-3,5-dimethoxybenzoate
884-35-5 95+%
25g
$65 2022-05-27
abcr
AB117893-5 g
Methyl 3,5-dimethoxy-4-hydroxybenzoate; 98%
884-35-5
5g
€86.30 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M89601-500g
Methyl syringate
884-35-5 97%
500g
¥3292.0 2024-07-19
ChemScence
CS-W002116-500g
Methyl syringate
884-35-5 99.95%
500g
$544.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M831988-25g
Methyl Syringate
884-35-5 98%
25g
¥356.00 2022-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-358327-100 g
Methyl 3,5-dimethoxy-4-hydroxybenzoate,
884-35-5
100g
¥6,919.00 2023-07-10

methyl 4-hydroxy-3,5-dimethoxy-benzoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: 1,10-Phenanthroline Solvents: Methanol ;  36 h, 120 °C
リファレンス
Nickel-catalyzed para-selective carboxylation of phenols with CBr4/MeOH
Tu, Guangliang; et al, Organic Chemistry Frontiers, 2022, 9(14), 3876-3881

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  5 - 10 min, 0 °C
1.2 Reagents: Methanol ;  20 min
リファレンス
NiCl2·6H2O/NaBH4 in methanol: a mild and efficient strategy for chemoselective deallylation/debenzylation of aryl ethers
Chouhan, Mangilal; et al, Tetrahedron Letters, 2013, 54(34), 4540-4543

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, reflux
リファレンス
Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease
Konno, Hiroyuki; et al, Bioorganic & Medicinal Chemistry, 2016, 24(6), 1241-1254

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Sulfuric acid
1.2 Reagents: Dimethyl sulfate
2.1 Reagents: Zinc chloride Solvents: Propionic acid
リファレンス
Novel selective demethylation reaction-synthesis of 3,5- dimethoxy-4-hydroxybenzoate
Jing, Xiaobi; et al, Lanzhou Daxue Xuebao, 2001, 37(3), 78-79

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  0 °C; 2 h, reflux
1.2 Solvents: Dichloromethane ;  1 h, 80 °C
1.3 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water
リファレンス
A synthetic approach to chrysophaentin F
Vendeville, Jean-Baptiste; et al, Chemical Communications (Cambridge, 2019, 55(33), 4837-4840

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ;  -10 °C; 30 h, -10 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Synthesis of leptosin, a glycoside isolated from manuka honey
Aitken, Harry R. M.; et al, Tetrahedron Letters, 2013, 54(50), 6916-6919

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Pyridine Solvents: Diethyl ether ;  2 - 4 h, 80 °C
2.1 Solvents: Diethyl ether ;  8 - 10 h, 70 - 80 °C
リファレンス
Phenolic acid derivatives as preservatives: synthesis, antioxidant, antimicrobial potential and their preservative effectiveness
Sigroha, Sumit; et al, International Journal of Pharmaceutical Sciences and Research, 2021, 12(10), 5526-5537

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  rt → reflux; 3 h, reflux
リファレンス
Reactions of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with two syringylic phenols or one aroxide derivative
Hristea, Elena N.; et al, European Journal of Organic Chemistry, 2009, (5), 626-634

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  5 - 10 min, 0 °C
1.2 Reagents: Methanol ;  20 min
リファレンス
NiCl2·6H2O/NaBH4 in methanol: a mild and efficient strategy for chemoselective deallylation/debenzylation of aryl ethers
Chouhan, Mangilal; et al, Tetrahedron Letters, 2013, 54(34), 4540-4543

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 h, reflux
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  4 h, rt
リファレンス
Synthesis of diverse analogues of Oenostacin and their antibacterial activities
Srivastava, Vandana; et al, Bioorganic & Medicinal Chemistry, 2007, 15(1), 518-525

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Boron trichloride
リファレンス
Boron trichloride as a selective demethylating agent for hindered ethers
Carvalho, Christopher F.; et al, Journal of the Chemical Society, 1984, (4), 227-9

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: 1,8-Bis(tetramethylguanidino)naphthalene Solvents: Dimethylformamide ;  rt
1.2 Reagents: Formic acid Solvents: Water
リファレンス
Alkylation of carboxylic acids in a microfluidic device: kinetics parameters determination, Hammett reaction constant measurement and optimization of preparative experiment
Gholamipour-Shirazi, Azarmidokht; et al, International Electronic Conference on Synthetic Organic Chemistry, 2009, ,

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Product class 8: ethers as protecting groups
Petursson, S., Science of Synthesis, 2008, 37, 847-892

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Product class 8: ethers as protecting groups
Petursson, S., Science of Synthesis, 2008, 37, 847-892

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  6 h, reflux
リファレンス
Synthesis and Antileukemic Activities of Piperlongumine and HDAC Inhibitor Hybrids against Acute Myeloid Leukemia Cells
Liao, Yi; et al, Journal of Medicinal Chemistry, 2016, 59(17), 7974-7990

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Alumina ,  Gold ;  0.3 MPa, rt; 4 h, 140 °C
リファレンス
Gold-mediated selective transformation of lignin models to aromatic esters in the presence of molecular oxygen
Zhuang, Xuli; et al, Catalysis Today, 2017, 298, 190-196

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  8 - 10 h, 70 - 80 °C
リファレンス
Phenolic acid derivatives as preservatives: synthesis, antioxidant, antimicrobial potential and their preservative effectiveness
Sigroha, Sumit; et al, International Journal of Pharmaceutical Sciences and Research, 2021, 12(10), 5526-5537

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate
1.2 Reagents: Hydrogen Catalysts: Palladium
リファレンス
Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides
Kang, Tae-Souk; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(5), 1663-1667

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Ethylene glycol Solvents: Ethylene glycol ;  1 h, 120 °C
リファレンス
Simple deprotection of acetal type protecting groups under neutral conditions
Miyake, Hideyoshi; et al, Tetrahedron Letters, 2004, 45(39), 7213-7215

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Studies on the constituents of the bark of Kalopanax pictus Nakai
Sano, Kazuko; et al, Chemical & Pharmaceutical Bulletin, 1991, 39(4), 865-70

ごうせいかいろ 21

はんのうじょうけん
リファレンス
Product class 8: ethers as protecting groups
Petursson, S., Science of Synthesis, 2008, 37, 847-892

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid ;  48 h, 60 °C
リファレンス
Regioselective demethylation catalyzed by methylsulfonic acid
Zhang, Cheng-gang, Sichuan Shifan Daxue Xuebao, 2004, 27(5), 523-524

methyl 4-hydroxy-3,5-dimethoxy-benzoate Raw materials

methyl 4-hydroxy-3,5-dimethoxy-benzoate Preparation Products

methyl 4-hydroxy-3,5-dimethoxy-benzoate 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:884-35-5)methyl 4-hydroxy-3,5-dimethoxy-benzoate
A842583
清らかである:99%
はかる:500g
価格 ($):528.0